
4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline
Descripción general
Descripción
“4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline” is a chemical compound with the CAS Number: 951905-14-9 . It has a molecular weight of 235.71 and is also known by its IUPAC name, 4-chloro-6-isopropoxy-2-methylquinoline . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline” is 1S/C13H14ClNO/c1-8(2)16-10-4-5-13-11(7-10)12(14)6-9(3)15-13/h4-8H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline” is an oil that is stored at room temperature . It has a molecular weight of 235.71 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study focused on synthesizing new compounds around the nucleus of 2-Chloro-3-methylquinoxaline, which is structurally related to 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline. These compounds, including derivatives with ether linkages, were tested for their antimicrobial activity. This research highlights the potential of such compounds in combating microbial infections (Singh et al., 2010).
Synthesis of Heterocycloquinolines
Research on 4-Chloro-2-methyl-3-nitroquinolines, closely related to the chemical , demonstrated their use as precursors in the synthesis of heterocycloquinolines. These compounds are of interest due to their wide range of biological properties, such as antimalarial, antibacterial, and antitumor activities (Khodair et al., 1999).
Application in Pyrroloquinoxalines Synthesis
The compound played a role in the synthesis of pyrroloquinoxalines, which are of interest in medicinal chemistry for their potential therapeutic properties (Kim et al., 1990).
Synthesis of Indoloquinoline Derivatives
A study on the synthesis of 4-hydroxy-2-methyl-3-(2-chloro-2-propenyl)quinoline, a compound structurally related to the query, led to the creation of indoloquinoline derivatives, which were evaluated for their anticancer properties (Chen et al., 2004).
Preparation of Diazepino Quinolines
A study utilized 4-hydroxyquinaldines, structurally related to the query compound, to prepare diazepino quinolines. These compounds were screened for antimicrobial, antifungal, and cytogenetic activities (Kumar et al., 2003).
Synthesis of Oxadiazol-amines and Triazole-thiones
Another research focused on synthesizing N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-Aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones. These compounds were characterized for their potential applications in medicinal chemistry (Saeed et al., 2014).
Potential Antimalarial Properties
Research on pyrimido[5,4-c]quinolines, which are structurally related to the query compound, explored their potential as antimalarial agents, although they were found to be inactive in this specific study (Nasr et al., 1978).
Synthesis for Biomedical Applications
A recent study utilized nanomaterials for the synthesis of 2-methyl-6-nitroquinoline, highlighting the role of such compounds in medicinal chemistry, especially in the context of bacterial and viral infections, including COVID-19 (Chandrappa et al., 2020).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
While specific future directions for “4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline” are not available in the retrieved data, related compounds such as pyrimidinamines have been the subject of ongoing research due to their promising biological activities . These compounds have been explored for their potential as antiviral and antimicrobial agents , suggesting possible avenues for future research on “4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline”.
Propiedades
IUPAC Name |
4-chloro-2-methyl-6-propan-2-yloxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-8(2)16-10-4-5-13-11(7-10)12(14)6-9(3)15-13/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUCFUOMBWNQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline | |
CAS RN |
951905-14-9 | |
| Record name | 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid](/img/structure/B3373076.png)
![1-[3-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B3373081.png)
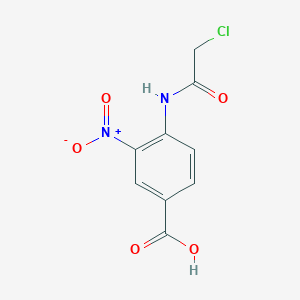
![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B3373089.png)
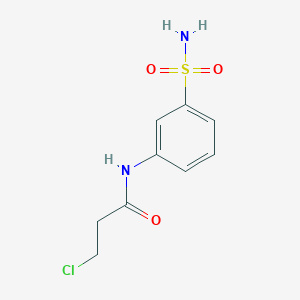
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethyl-2,3-dihydropyridazin-3-one](/img/structure/B3373100.png)
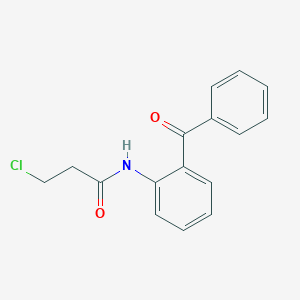
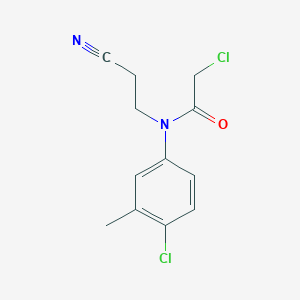
![2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B3373116.png)
![4-chloro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B3373120.png)
![3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B3373125.png)
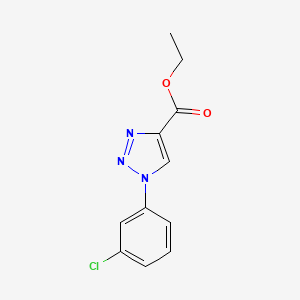
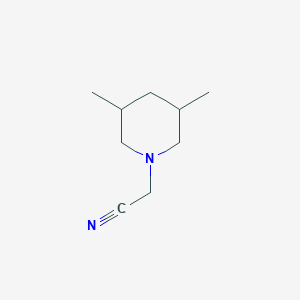
![2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/structure/B3373143.png)